molecular formula C18H18BrN5O2S B2926993 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 894054-73-0

2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2926993
CAS RN: 894054-73-0
M. Wt: 448.34
InChI Key: CNFRIKFASXCWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a bromophenyl group, a thioether linkage, and a tetrahydrofuran ring . These functional groups suggest that this compound could have interesting chemical and physical properties, and potentially useful biological activity .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization reactions . The bromophenyl group, for example, could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused heterocyclic ring that contains nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For instance, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The thioether group could also undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups suggests that it could have a relatively high melting point and be soluble in polar solvents .

Scientific Research Applications

Antiasthma Agents

Compounds related to the triazolopyridazine and triazolopyridine families, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown significant activity as mediator release inhibitors in the context of asthma. These compounds, prepared through a series of chemical reactions including cyclization and rearrangement, demonstrated potential as antiasthma agents upon evaluation using the human basophil histamine release assay (Medwid et al., 1990).

Antimicrobial and Antifungal Activities

A variety of heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds incorporating the thiadiazole moiety and related heterocycles have been assessed for their insecticidal and antimicrobial efficacy against a range of pathogens (Fadda et al., 2017). Similarly, novel 1,2,4-triazoles and triazolothiadiazines have been synthesized and found to exhibit significant antimicrobial activity, underscoring the potential of these classes of compounds in developing new therapeutic agents (Abbady, 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds within the triazolopyridazine class, including studies on their crystalline forms and theoretical calculations to predict their reactivity and interaction energies, are critical for understanding their potential applications. For example, compounds such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized and analyzed using X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis, providing insights into their molecular structures and potential reactivity (Sallam et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, it could interact with biological targets through a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The presence of a bromine atom suggests that it could be hazardous if ingested or inhaled, and it could potentially be an irritant .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential uses. For example, they could be tested for biological activity to assess their potential as drugs .

properties

IUPAC Name

2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h3-8,14H,1-2,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFRIKFASXCWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.